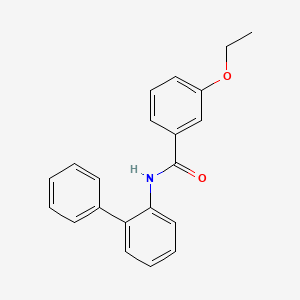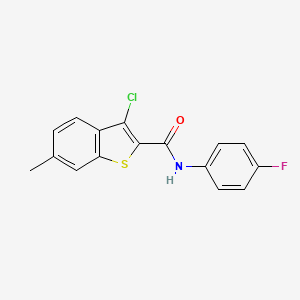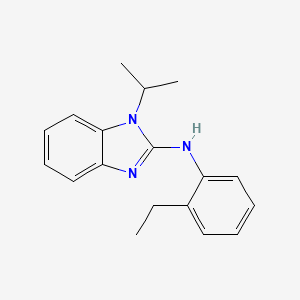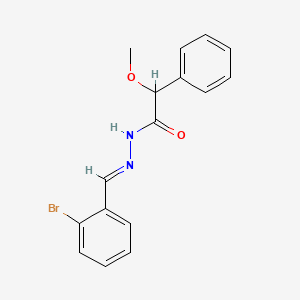
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide (BBMP) is a chemical compound that has gained attention in scientific research due to its potential biological activities. BBMP is a hydrazone derivative that has been synthesized through various methods, and its structure has been characterized using spectroscopic techniques.
Wirkmechanismus
The mechanism of action of N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has demonstrated antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth. This compound has also shown antiviral activity by inhibiting the replication of HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has several advantages for lab experiments, including its easy synthesis method and its potential as a lead compound for drug development. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide research, including the investigation of its potential as a lead compound for drug development, the optimization of its synthesis method to improve its solubility and reduce toxicity, and the exploration of its biological activities in vivo. Additionally, the study of this compound in combination with other anticancer agents may enhance its efficacy and reduce toxicity.
Synthesemethoden
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide can be synthesized through the condensation reaction between 2-bromobenzaldehyde and 2-methoxy-2-phenylacetic acid hydrazide in the presence of a catalyst, such as acetic acid. The reaction yields this compound as a yellow crystalline solid with a melting point of 142-144°C. The structure of this compound has been confirmed using various spectroscopic techniques, including IR, NMR, and MS.
Wissenschaftliche Forschungsanwendungen
N'-(2-bromobenzylidene)-2-methoxy-2-phenylacetohydrazide has been investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines, such as breast, lung, and colon cancer cells. This compound has also demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1).
Eigenschaften
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15(12-7-3-2-4-8-12)16(20)19-18-11-13-9-5-6-10-14(13)17/h2-11,15H,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJYRWIKSRRNM-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
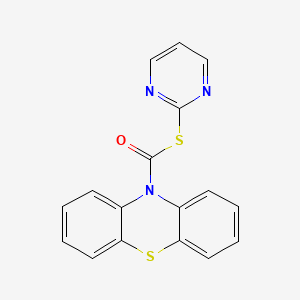

![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
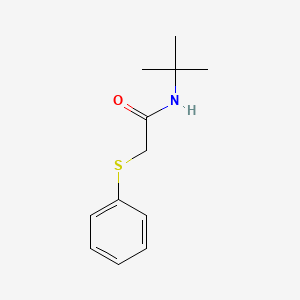

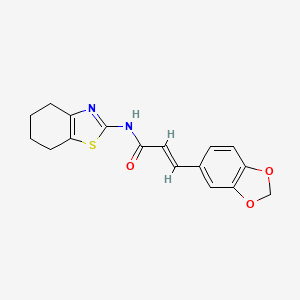
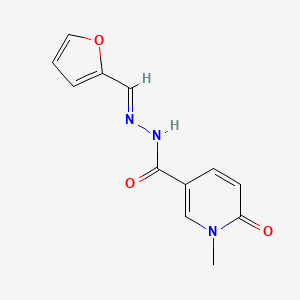
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
